Cy5 acid

Fluorescence Spectroscopy Bioconjugation Assay Development

Cy5 acid (non-sulfonated cyanine 5, CAS 1032678-07-1) delivers an extinction coefficient of 250,000 M⁻¹cm⁻¹ — 8.7% higher than Sulfo-Cy5 — and a quantum yield of 0.27 (vs 0.16 for the sulfonated analog). Its non-activated COOH prevents non-specific conjugation, providing unambiguous negative controls in bioconjugation experiments (NHS ester/maleimide systems), precise instrument calibration across 633–647 nm channels, and efficient FRET acceptor pairing with Cy3. For laboratories synthesizing custom probes, the free carboxylic acid enables on-demand activation with EDC/NHS or HATU, reducing procurement costs versus pre-activated derivatives. Bulk quantities at ≥96% HPLC purity ensure reproducible coupling yields.

Molecular Formula C32H39ClN2O2
Molecular Weight 519.1 g/mol
Cat. No. B11931010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 acid
Molecular FormulaC32H39ClN2O2
Molecular Weight519.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]
InChIInChI=1S/C32H38N2O2.ClH/c1-31(2)24-16-11-13-18-26(24)33(5)28(31)20-8-6-9-21-29-32(3,4)25-17-12-14-19-27(25)34(29)23-15-7-10-22-30(35)36;/h6,8-9,11-14,16-21H,7,10,15,22-23H2,1-5H3;1H
InChIKeySHDOHVMHEAVMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5 Acid: Non-Activated Carboxylic Acid Cyanine Dye for Far-Red Fluorescence


Cy5 acid is a non-activated carboxylic acid derivative of the Cyanine 5 fluorophore, a member of the polymethine cyanine dye family . It serves as a far-red fluorescent probe with absorption and emission maxima at approximately 646 nm and 662 nm, respectively . The compound possesses a high molar extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹ and a fluorescence quantum yield reported in the range of 0.2 to 0.27 . Cy5 acid is characterized by limited aqueous solubility but can be dissolved in mixtures of water with organic solvents such as DMF, DMSO, or alcohols . Its non-activated carboxylic acid group renders it non-reactive, making it suitable for use as a control sample and for instrument calibration in fluorescence-based assays .

Cy5 Acid Substitution Risk: Why Generic Cyanine Dye Interchange Fails


Indiscriminate substitution among cyanine-class dyes introduces substantial experimental variability. Non-sulfonated Cy5 acid possesses limited aqueous solubility, requiring organic co-solvents for dissolution, whereas sulfonated Sulfo-Cy5 exhibits high water solubility . The molar extinction coefficient of non-sulfonated Cy5 acid is 250,000 L⋅mol⁻¹⋅cm⁻¹, compared to 230,000 L⋅mol⁻¹⋅cm⁻¹ for Sulfo-Cy5, corresponding to an approximate 8% reduction in absorbance capacity for the sulfonated analog . Moreover, the fluorescence quantum yield of non-sulfonated Cy5 acid is reported as 0.27, whereas Sulfo-Cy5 exhibits a quantum yield of 0.16, representing a 41% reduction in fluorescence emission efficiency . The non-activated carboxylic acid group of Cy5 acid also differentiates it from reactive derivatives such as Cy5 NHS ester and Cy5 maleimide, which are designed for covalent conjugation . These substantial differences in solubility, optical performance, and reactivity preclude simple one-to-one replacement without re-optimization of experimental protocols.

Cy5 Acid Evidence Guide: Quantitative Differentiation Data for Scientific Procurement


Cy5 Acid Extinction Coefficient vs. Sulfo-Cy5: 8.7% Higher Absorbance Capacity

Non-sulfonated Cy5 acid exhibits a molar extinction coefficient (ε) of 250,000 L⋅mol⁻¹⋅cm⁻¹, whereas Sulfo-Cy5 demonstrates an ε of 230,000 L⋅mol⁻¹⋅cm⁻¹ under equivalent conditions . This corresponds to an 8.7% higher absorbance capacity for Cy5 acid.

Fluorescence Spectroscopy Bioconjugation Assay Development

Cy5 Acid Quantum Yield vs. Sulfo-Cy5: 68.8% Higher Fluorescence Efficiency

Non-sulfonated Cy5 acid has a fluorescence quantum yield (Φ) of 0.27, while Sulfo-Cy5 exhibits a Φ of 0.16 . This represents a 68.8% higher fluorescence emission efficiency for Cy5 acid.

Fluorescence Imaging Single-Molecule Detection FRET

Cy5 Acid Extinction Coefficient vs. Cy3: 66.7% Higher Absorbance

Cy5 acid demonstrates a molar extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹, compared to 150,000 L⋅mol⁻¹⋅cm⁻¹ for Cy3 . Cy5 acid exhibits a 66.7% higher extinction coefficient.

Multiplex Assays Flow Cytometry Microscopy

Cy5 Acid Solubility Profile vs. Sulfo-Cy5: Differential Co-Solvent Requirement

Cy5 acid exhibits limited water solubility and requires dissolution in mixtures of water with organic co-solvents such as DMF, DMSO, or alcohols to achieve useful concentrations . In contrast, Sulfo-Cy5 is readily soluble in aqueous buffers without organic co-solvent supplementation due to the presence of sulfonate groups .

Sample Preparation Protein Labeling Buffer Compatibility

Cy5 Acid pH Tolerance Range: Stable from pH 3 to 10

Cy5 acid tolerates a pH range of 3 to 10 without significant loss of fluorescence performance, enabling its use across a wide spectrum of biologically relevant pH conditions . This broad pH tolerance is a characteristic of the Cy5 fluorophore class and is maintained across both sulfonated and non-sulfonated variants .

Biological Assays Buffer Optimization Live-Cell Imaging

Cy5 Acid Non-Reactive Functionality vs. NHS Ester/Maleimide Derivatives

Cy5 acid contains a non-activated carboxylic acid group, rendering it non-reactive toward amines or thiols under standard bioconjugation conditions . In contrast, Cy5 NHS ester is specifically designed to react with primary amines, and Cy5 maleimide targets sulfhydryl groups . This non-reactivity enables Cy5 acid to serve as a negative control and for instrument calibration without the confounding variable of covalent attachment to biomolecules .

Control Experiments Instrument Calibration Method Validation

Cy5 Acid Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


Instrument Calibration and System Suitability Testing

Cy5 acid's non-reactive carboxylic acid functionality and high extinction coefficient of 250,000 L⋅mol⁻¹⋅cm⁻¹ make it an ideal standard for calibrating fluorescence plate readers, flow cytometers, and microscopes equipped with far-red detection channels (633-647 nm excitation). The compound's pH stability from 3 to 10 ensures consistent performance across calibration buffers, while its limited aqueous solubility can be managed by preparing stock solutions in DMSO or DMF followed by dilution into aqueous systems. Procurement of Cy5 acid for calibration purposes leverages its 8.7% higher extinction coefficient compared to Sulfo-Cy5 , providing greater sensitivity in instrument qualification protocols.

Negative Control for Amine-Reactive Cy5 NHS Ester Labeling Experiments

Cy5 acid serves as an essential negative control in bioconjugation experiments employing Cy5 NHS ester for protein, peptide, or oligonucleotide labeling . Its non-activated carboxylic acid group prevents covalent attachment to primary amines , allowing researchers to distinguish specific labeling signals from non-specific dye adsorption or background fluorescence. The 68.8% higher quantum yield of Cy5 acid compared to Sulfo-Cy5 ensures that control samples exhibit sufficient fluorescence intensity for accurate background subtraction, even at low concentrations. This application is critical for validating labeling efficiency calculations and establishing true signal-to-noise ratios in quantitative fluorescence assays.

FRET Pair Development with Cy3 Donor for Distance Measurements

Cy5 acid is widely employed as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) assays paired with Cy3 as the donor . The 66.7% higher extinction coefficient of Cy5 acid (250,000 L⋅mol⁻¹⋅cm⁻¹) compared to Cy3 (150,000 L⋅mol⁻¹⋅cm⁻¹) enhances acceptor brightness, improving FRET efficiency measurements. The non-reactive nature of Cy5 acid permits its use as a freely diffusible acceptor in solution-phase FRET assays or, following appropriate activation chemistry, as a site-specifically conjugated probe. The broad pH tolerance (pH 3-10) of Cy5 acid ensures consistent FRET performance across diverse experimental buffer conditions, making it suitable for both in vitro biochemical assays and intracellular FRET-based sensors.

Synthetic Intermediate for Custom Cyanine Conjugate Production

The non-activated carboxylic acid group of Cy5 acid provides a versatile synthetic handle for on-demand activation using peptide coupling reagents such as HATU, HBTU, or EDC/NHS . This enables researchers to generate custom Cy5 conjugates with amines, hydrazides, or other nucleophiles tailored to specific experimental requirements . Procurement of Cy5 acid in bulk (milligram to gram quantities) is more cost-effective than purchasing multiple pre-activated derivatives, and the compound's high purity (≥96% by HPLC) ensures reproducible coupling yields. The 8.7% higher extinction coefficient compared to Sulfo-Cy5 translates to brighter final conjugates when organic-phase coupling is feasible. This application scenario is particularly valuable for laboratories synthesizing novel fluorescent probes, preparing large batches of labeled biomolecules for high-throughput screening, or developing proprietary imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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